8-Oxabicyclo[3.2.1]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxabicyclo[321]octane-2-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the use of catalytic asymmetric synthesis. One efficient method includes the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma, delta-ynones . Another method involves a tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methodologies used in laboratory synthesis can be scaled up for industrial applications. The use of catalytic processes and tandem reactions are particularly promising for large-scale production due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various diastereomers of 8-oxabicyclo[3.2.1]octane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
8-Oxabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives demonstrate significant binding profiles for the inhibition of dopamine and serotonin transporters, which are crucial in the treatment of neurological disorders . The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 11-Oxatricyclo[5.2.1.02,6]decane: Another related compound with a different bicyclic structure that also exhibits unique chemical properties .
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom.
Uniqueness: 8-Oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct reactivity and binding properties compared to its nitrogen-containing analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H12O3 |
---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
8-oxabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h5-7H,1-4H2,(H,9,10) |
InChI-Schlüssel |
NSNRGOHLAHURBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CCC1O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.